2-Bromo-4-fluoro-n-boc-benzylamine
Description
2-Bromo-4-fluoro-N-Boc-benzylamine (CAS 1293323-82-6) is a benzylamine derivative featuring a bromine atom at the 2-position, a fluorine atom at the 4-position of the benzene ring, and a tert-butoxycarbonyl (Boc) protecting group on the amine. This compound is widely used in pharmaceutical and agrochemical synthesis due to its dual functionality: the halogen atoms (Br and F) enable cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the Boc group protects the amine during multi-step syntheses, ensuring selective reactivity .
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(14)6-10(8)13/h4-6H,7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAHCCLSLKSHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-n-boc-benzylamine typically involves multiple steps:
Bromination and Fluorination: The starting material, benzylamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the benzene ring.
Boc Protection: The amine group of the resulting compound is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amine group remains inert during subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-n-boc-benzylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection: The Boc group can be removed using acidic conditions, revealing the free amine group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are typically employed.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium azide would yield 2-azido-4-fluoro-n-boc-benzylamine.
Deprotection: The major product is 2-Bromo-4-fluoro-benzylamine.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the benzylamine derivative with the boronic acid.
Scientific Research Applications
Organic Synthesis
2-Bromo-4-fluoro-n-boc-benzylamine is widely used as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in:
- Pharmaceutical Development: Serving as a precursor for various drug candidates targeting neurological and inflammatory diseases.
- Agrochemical Synthesis: Utilized in developing herbicides and pesticides due to its reactivity with various nucleophiles.
Medicinal Chemistry
The compound has been explored for its potential in drug discovery:
- Building Block for Drug Candidates: It has been incorporated into compounds that exhibit potent activity against cancer cells, particularly prostate cancer .
- Modification of Biomolecules: The amine group allows for selective reactions with biomolecules, facilitating the design of novel therapeutic agents.
Biological Applications
Research indicates that this compound can modify peptides and proteins, enhancing their therapeutic properties:
- Biological Probes: It is utilized in designing probes that study enzyme interactions, contributing to our understanding of biochemical pathways .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-n-boc-benzylamine depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Deprotection: The Boc group is removed via acid-catalyzed hydrolysis, resulting in the formation of a free amine.
Coupling Reactions: In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzylamine derivative and the boronic acid.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₁₂H₁₅BrFNO₂
- Purity : ≥98% (HPLC)
- Physical State : White to off-white crystalline solid
- Applications: Intermediate in drug discovery (e.g., kinase inhibitors, CNS-targeting molecules) and organocatalysis.
Comparison with Structurally Similar Compounds
The following table compares 2-Bromo-4-fluoro-N-Boc-benzylamine with five analogs, highlighting structural differences, reactivity, and applications. Data are derived from commercial catalogs and synthesis reports.
Key Insights from Structural Comparisons:
Reactivity Modulation: The Boc group in 2-Bromo-4-fluoro-N-Boc-benzylamine prevents unwanted amine oxidation or side reactions, unlike unprotected analogs like 1-Bromo-2-fluoro-3-(methylaminomethyl)benzene . Nitro-containing analogs (e.g., 875664-36-1) exhibit higher electrophilicity but reduced stability under reducing conditions compared to halogenated Boc derivatives .
Synthetic Utility :
- Bromine and fluorine substituents in all analogs facilitate cross-coupling reactions, but regioselectivity varies. For example, the 2-Br, 4-F arrangement in the Boc-protected compound allows orthogonal functionalization at the 2-position .
- 4-Bromo-2-fluorobenzyl Chloride (85510-82-3) is preferred for nucleophilic substitutions but lacks the Boc group’s versatility in multi-step syntheses .
Application-Specific Design: Cyclohexenone-linked analogs (1217862-60-6) are tailored for target binding in enzyme inhibition, whereas methoxy-nitro derivatives (875664-36-1) are suited for agrochemicals due to their planar aromatic systems .
Biological Activity
2-Bromo-4-fluoro-n-boc-benzylamine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by case studies and data tables.
This compound is characterized by its bromine and fluorine substituents, which significantly influence its reactivity and biological properties. The compound can be synthesized through various methods, typically involving the protection of amines with a Boc (tert-butoxycarbonyl) group followed by bromination and fluorination steps.
Common Synthetic Pathways:
- Boc Protection: The amine is protected using a Boc group to enhance stability during subsequent reactions.
- Bromination: The introduction of bromine can be achieved via electrophilic aromatic substitution.
- Fluorination: Fluorine is introduced using fluorinating agents, which may vary based on the desired selectivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the bromine and fluorine atoms enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against various diseases.
- Receptor Modulation: Interaction with receptor sites can alter signaling pathways, impacting cellular responses.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
- A study on fluorinated benzylamines highlighted their potential as inhibitors for specific cancer cell lines, showcasing IC50 values in the nanomolar range .
- Research focusing on the synthesis of related compounds demonstrated their effectiveness against Trypanosoma cruzi, indicating that structural modifications can enhance biological activity against pathogens .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
